molecular formula C16H18N2 B12423644 Metapramine-d3

Metapramine-d3

Cat. No.: B12423644
M. Wt: 241.35 g/mol
InChI Key: YXVZOBVWVRFPTE-BMSJAHLVSA-N
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Description

Metapramine-d3 is a deuterated form of metapramine, a tricyclic antidepressant. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs. This compound has the molecular formula C16H15D3N2 and a molecular weight of 241.35 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metapramine-d3 involves the incorporation of deuterium into the metapramine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient and consistent incorporation of deuterium. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions

Metapramine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

Metapramine-d3 is widely used in scientific research due to its deuterium labeling. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of metapramine.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used as a reference standard in the development of new antidepressant drugs.

    Proteomics Research: Employed in proteomics to study protein-drug interactions.

Mechanism of Action

Metapramine-d3 exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter signaling.

Comparison with Similar Compounds

Similar Compounds

    Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.

    Imipramine: Shares structural similarities and is used for similar therapeutic purposes.

    Nortriptyline: A metabolite of amitriptyline with comparable pharmacological effects.

Uniqueness

Metapramine-d3 is unique due to its deuterium labeling, which provides advantages in research applications. The presence of deuterium can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated compounds, making it a valuable tool in drug development and metabolic studies.

Properties

Molecular Formula

C16H18N2

Molecular Weight

241.35 g/mol

IUPAC Name

N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine

InChI

InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3

InChI Key

YXVZOBVWVRFPTE-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2CC(C3=CC=CC=C31)NC

Canonical SMILES

CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C

Origin of Product

United States

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